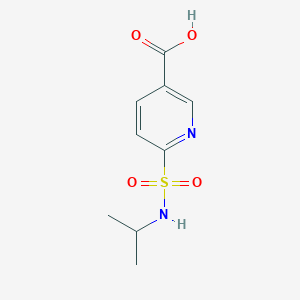
4-Amino-1-benzylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-benzylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an amino group and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of nitro compounds to amines. For instance, the reduction of 4-nitrobenzylcyclohexanone using hydrogen gas in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reduction process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-benzylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives
Applications De Recherche Scientifique
4-Amino-1-benzylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Amino-1-benzylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-cyclohexanol: Lacks the benzyl group, resulting in different chemical properties and reactivity.
4-Benzylcyclohexan-1-ol: Lacks the amino group, affecting its biological activity and applications.
4-Amino-1-phenylcyclohexan-1-ol: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical behavior .
Uniqueness
4-Amino-1-benzylcyclohexan-1-ol is unique due to the presence of both an amino group and a benzyl group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-amino-1-benzylcyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(15,9-7-12)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 |
Clé InChI |
ZAKKTSZEXBZSSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)(CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


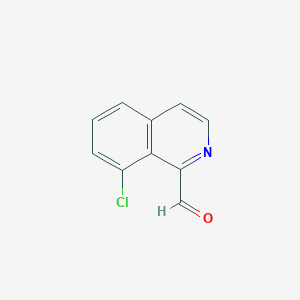
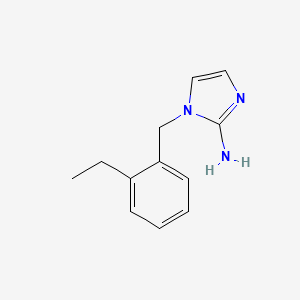

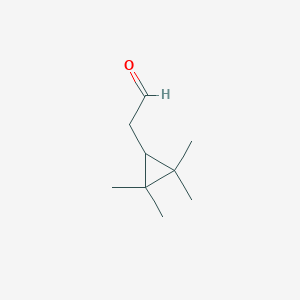
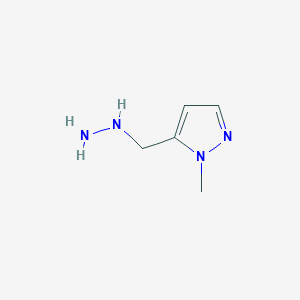

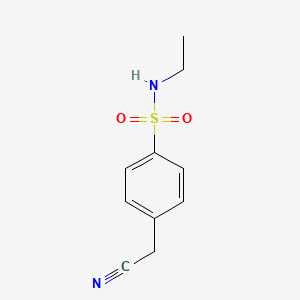



![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
